N-Me-D-Nva-OH.HCl

Description

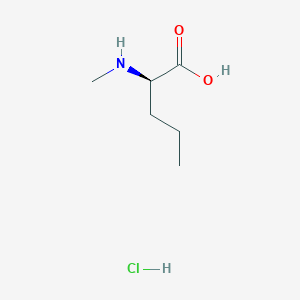

Chemical Identity and Structural Characterization of N-Me-D-Nva-OH.HCl

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (2R)-2-(methylamino)pentanoic acid hydrochloride , reflecting its:

- D-configuration at the α-carbon

- Methylamino substitution at the second carbon

- Pentanoic acid backbone with a hydrochloride counterion

Alternative designations include:

- This compound (abbreviated nomenclature)

- CAS 69994-39-4 and CAS 2044710-63-4 (distinct registry entries for the same compound)

The HELM notation PEPTIDE1{[CCCC@HNC]}$$$$ confirms its classification as a non-natural amino acid derivative suitable for peptide synthesis.

Molecular Structure Analysis: Stereochemistry and Conformational Isomerism

The molecule exhibits R-configuration at C2, critical for chiral recognition in biological systems. Key structural features include:

| Property | Value/Description | Source |

|---|---|---|

| SMILES | CCC[C@H](C(=O)O)NC.Cl |

|

| InChIKey | HCPKYUNZBPVCHC-RXMQYKEDSA-N | |

| Rotatable Bonds | 4 | |

| Hydrogen Bonding | 2 donors, 3 acceptors |

The 3D conformational analysis via PubChem reveals a bent backbone structure stabilized by intramolecular hydrogen bonding between the carboxylate and protonated amine groups. This geometry minimizes steric clashes between the methylamino group and the pentanoic chain.

Physicochemical Properties: Solubility, Stability, and Crystalline Form

Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | 265 | 25°C, neutral pH | |

| Ethanol | 48 | 25°C |

The high aqueous solubility arises from ion-dipole interactions between the hydrochloride salt and polar solvents.

Stability Data

- Thermal Stability : Decomposes above 200°C

- Storage : Stable at 2–8°C in anhydrous conditions

- pH Sensitivity : pKa ≈ 4.03 (predicted for analogous Boc-protected derivative)

Crystalline Characteristics

While direct crystallographic data are unavailable, hydrochloride salt formation typically yields monoclinic crystals with a P2₁ space group, as observed in similar α-methylamino acids.

Properties

IUPAC Name |

(2R)-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7-2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDWHEIQMSBEEU-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methyl-D-norvaline hydrochloride typically involves the methylation of D-norvaline. One common method is the reaction of D-norvaline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective methylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-D-norvaline hydrochloride may involve the use of more efficient and scalable methods. For example, the methylation reaction can be performed in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-norvaline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-D-norvaline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-D-norvaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

N-Methyl-D-Alanine Hydrochloride (H-N-Me-D-Ala-OH·HCl)

H-D-Nva-OH (D-Norvaline)

Fmoc-N-Me-D-Nva-OH

- Formula: C₂₁H₂₃NO₄

- MW : 353.4 g/mol

- Key Difference : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ideal for solid-phase peptide synthesis. The absence of HCl reduces polarity compared to N-Me-D-Nva-OH.HCl .

Physicochemical Properties

Solubility and Stability

| Compound | Solubility (Water) | Stability in Acidic Conditions |

|---|---|---|

| This compound | High (due to HCl) | Stable |

| H-N-Me-D-Ala-OH·HCl | High | Stable |

| Fmoc-N-Me-D-Nva-OH | Low | Sensitive to base cleavage |

| H-D-Nva-OH | Moderate | Unstable at low pH |

Bioavailability

- This compound : Predicted to have moderate blood-brain barrier (BBB) permeability and gastrointestinal (GI) absorption, similar to H-Nva-Ome.HCl (bioavailability score: 0.55) .

- H-D-Nva-OH : Lower bioavailability due to rapid renal clearance and enzymatic degradation .

Pricing and Commercial Availability

| Compound | Price (5g) | Vendor |

|---|---|---|

| This compound | ~$120 | GL Biochem |

| H-N-Me-D-Ala-OH·HCl | $145 | GL Biochem |

| Fmoc-N-Me-D-Nva-OH | $385 (25g) | GL Biochem |

Note: Prices vary based on scale and supplier (e.g., GL Biochem vs. Lipomed) .

Research Findings and Trends

- Conformational Studies : this compound induces β-turn structures in peptides, improving stability against proteases compared to unmethylated analogs .

- Drug Design : Its BBB permeability (predicted) makes it a candidate for neuroactive peptides, though further in vivo studies are needed .

- Comparative Drawbacks : Higher cost (~$120/5g) than H-D-Nva-OH ($60/5g) limits large-scale applications .

Biological Activity

N-Methyl-D-norvaline hydrochloride (N-Me-D-Nva-OH.HCl) is a compound of significant interest in biochemical research due to its potential biological activities, particularly as an enzyme modulator and its applications in peptide synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula: C_5H_12ClN_1O

- Molar Mass: 137.61 g/mol

This compound is primarily studied for its role as an enzyme inhibitor . It may modulate metabolic pathways by interacting with specific enzymes involved in amino acid metabolism and protein synthesis. The exact molecular targets are still under investigation, but preliminary studies suggest that it can affect the activity of enzymes such as ADAM17, which is involved in the cleavage of tumor necrosis factor-alpha (TNF-α) .

Biological Activity Overview

- Enzyme Inhibition:

-

Peptide Synthesis:

- The compound serves as a building block in peptide synthesis, facilitating the creation of novel peptides with specific biological activities .

-

Therapeutic Applications:

- Ongoing research aims to explore its therapeutic potential in drug development, particularly for conditions involving dysregulated enzyme activity .

Case Study 1: ADAM17 Inhibition

A study investigated the inhibitory effects of this compound on ADAM17 activity. The results indicated that the compound could effectively suppress the cleavage of pro-TNF-α in vitro, suggesting its potential use in inflammatory conditions where TNF-α plays a critical role .

Case Study 2: Peptide Synthesis Applications

Research has demonstrated that this compound can be utilized in solid-phase peptide synthesis. The compound's unique structural properties allow for the incorporation into peptides that exhibit enhanced biological activity, making it a valuable tool in medicinal chemistry .

Data Tables

Q & A

Q. What are the key considerations for synthesizing N-Me-D-Nva-OH.HCl with high enantiomeric purity?

Enantiomeric purity is critical for studies involving chiral recognition or biological activity. To achieve this:

- Use chiral auxiliaries or enantioselective catalysts during synthesis to minimize racemization .

- Monitor reaction conditions (temperature, pH) rigorously, as elevated temperatures or acidic/basic environments may promote epimerization .

- Employ analytical techniques like chiral HPLC or capillary electrophoresis to validate purity, comparing retention times with standards .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

A multi-method approach is recommended:

- NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and methyl group incorporation .

- Mass spectrometry (MS) for molecular weight verification and detection of impurities .

- HPLC with UV/Vis or evaporative light scattering detection (ELSD) to assess purity and stability under varying solvent conditions .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation .

- Pre-dissolved samples in DMSO or PBS should be aliquoted to avoid freeze-thaw cycles, which may degrade the compound .

Advanced Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for incorporating this compound to minimize racemization?

Optimization involves:

Q. How should researchers approach conflicting solubility data reported for this compound in different solvent systems?

Contradictions often arise from variations in measurement protocols. To resolve:

- Standardize methods : Use dynamic light scattering (DLS) or nephelometry to quantify solubility thresholds consistently .

- Replicate studies : Compare data under identical conditions (e.g., pH 7.4 PBS vs. DMSO) .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .

Q. What computational modeling strategies can predict the conformational behavior of this compound in aqueous versus non-polar environments?

Advanced modeling approaches include:

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model solvation effects and intramolecular hydrogen bonding .

- Density functional theory (DFT) : Calculate energy barriers for rotameric transitions in explicit solvent models .

- Validation : Cross-reference computational results with experimental NMR NOE data to confirm accuracy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.